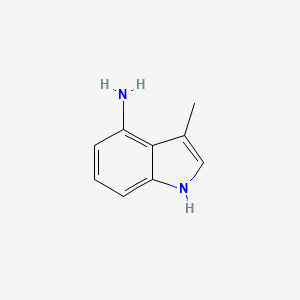

3-methyl-1H-indol-4-amine

Descripción

The Indole (B1671886) Scaffold in Contemporary Organic and Medicinal Chemistry Research

The indole nucleus is a fundamental structural motif found in a multitude of natural products and synthetic compounds with significant biological activities. nih.govrsc.orgmdpi.com Its versatility has led to its description as a "privileged scaffold," meaning it can bind to multiple receptors with high affinity, making it a recurring feature in successful drugs. sci-hub.seresearchgate.net Researchers are continually exploring new methods for synthesizing and functionalizing the indole ring to create novel molecules with enhanced or entirely new properties. rsc.org The field has seen a surge in the development of indole-based compounds targeting a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. nih.govnih.govnrfhh.com

Table 1: Therapeutic Applications of Indole Derivatives

| Therapeutic Area | Examples of Investigated Activities | Key Insights |

|---|---|---|

| Oncology | Anticancer, Antitumor, Tubulin Polymerization Inhibition | The indole structure is a core component of many anticancer agents, targeting various pathways including protein kinases and histone deacetylases. nih.govmdpi.comnih.gov |

| Infectious Diseases | Antimicrobial, Antiviral, Antifungal, Antiparasitic | Indole derivatives have shown broad-spectrum activity against various pathogens, including drug-resistant strains. mdpi.comnih.govacs.org |

| Neurology | Neuroprotective, Antidepressant, Antimigraine | The resemblance of the indole core to neurotransmitters like serotonin (B10506) underlies its application in neurological drug discovery. nih.govpcbiochemres.com |

| Inflammation | Anti-inflammatory | Indole compounds have been investigated for their ability to modulate inflammatory pathways. nih.govnrfhh.com |

| Metabolic Disorders | Antidiabetic | Certain indole derivatives show potential in managing metabolic disorders like diabetes. nih.gov |

The journey of indole in science began with the study of the dye indigo, leading to the first synthesis of indole itself by Adolf von Baeyer in 1866. pcbiochemres.com The recognition of the indole nucleus in essential biomolecules like the amino acid tryptophan spurred further interest in the 1930s. pcbiochemres.com Historically, natural indole alkaloids have been a rich source of medicines. bohrium.com For instance, reserpine, isolated from Rauwolfia serpentina, was used as an antihypertensive and antipsychotic agent. nih.gov The discovery of the potent antitumor activity of vinca (B1221190) alkaloids like vincristine (B1662923) and vinblastine (B1199706) from Catharanthus roseus further solidified the importance of indoles in drug discovery. nih.govnih.gov These early discoveries paved the way for the extensive exploration of both natural and synthetic indole derivatives as a source of new therapeutic agents. bohrium.comsci-hub.se

The indole motif is widespread in nature, a testament to its evolutionary significance. bohrium.com It is the core structure of the essential amino acid tryptophan, which serves as a biosynthetic precursor to a vast array of secondary metabolites. nih.gov In humans, tryptophan is the precursor to the neurotransmitter serotonin, which regulates mood and sleep, and the hormone melatonin (B1676174). nih.gov

Beyond mammals, indole alkaloids are a large and diverse class of natural products, with over 4,100 known compounds. wikipedia.orgnih.gov They are found in a wide range of organisms, including plants, fungi, and marine creatures like sponges and tunicates. nih.govnumberanalytics.commdpi.com Many of these naturally occurring indole compounds exhibit potent biological activities, including antimicrobial, antiviral, and anticancer properties. acs.orgnih.govresearchgate.net

Indole alkaloids are classified based on their biosynthetic origins and structural features. wikipedia.org A primary classification divides them into non-isoprenoid and isoprenoid indole alkaloids. The latter incorporate isoprene (B109036) units in their structure. wikipedia.org

Non-isoprenoid indole alkaloids include simple indole derivatives, β-carbolines, and pyrroloindole alkaloids. wikipedia.org

Isoprenoid indole alkaloids are a much larger group and include monoterpenoid indole alkaloids and ergot alkaloids. wikipedia.org

The structural diversity within these classes is immense, ranging from simple molecules like serotonin to highly complex, polycyclic structures like strychnine (B123637) and the anticancer drugs vinblastine and vincristine. numberanalytics.com This structural variety is a key reason for the wide range of biological activities observed in this family of compounds. numberanalytics.com Dimeric indole alkaloids, or bisindoles, which consist of two indole units linked together, represent another layer of structural complexity and are also a source of potent therapeutic agents. numberanalytics.com

Positioning of 3-methyl-1H-indol-4-amine within the Broader Field of Aminated Indoles

The 4-amino substitution pattern on the indole ring confers unique chemical and biological properties. 4-Aminoindoles serve as versatile intermediates in the synthesis of a variety of bioactive molecules, including those with anticancer and anti-inflammatory properties. chemimpex.com Research has shown that 4-aminoindole (B1269813) derivatives can be key building blocks for developing new therapeutic agents. chemimpex.comchemistryviews.org For example, 4-aminoindole carboxamide derivatives have been found to be more potent in inhibiting the oligomer formation of α-synuclein and tau, proteins implicated in neurodegenerative diseases, compared to their 5-aminoindole (B14826) counterparts. researchgate.net This highlights the critical role of the substituent's position in determining biological activity. Furthermore, the 4-amino group influences the regioselectivity of further chemical modifications on the indole ring. chemistryviews.org

The isomeric position of the amino and methyl groups on the indole ring leads to distinct chemical entities with different properties and synthetic accessibility. A comparison of this compound with other aminated indole isomers reveals the subtle yet significant impact of substituent placement.

For instance, the synthesis and reactivity of these isomers can differ. The starting materials and reaction conditions required to produce a specific isomer are often unique. rsc.org The electronic environment of the indole ring is altered depending on the position of the electron-donating amino and methyl groups, which in turn affects the compound's NMR spectral data and its reactivity in electrophilic substitution reactions. researchgate.netunimi.it

Table 2: Comparison of Selected Aminated Indole Isomers

| Compound Name | CAS Number | Molecular Formula | Key Distinguishing Features |

|---|---|---|---|

| This compound | 29936-26-3 | C₉H₁₀N₂ | Amino group at position 4, adjacent to the fused benzene (B151609) ring. |

| 3-methyl-1H-indol-6-amine | 83696-97-3 | C₉H₁₀N₂ | Amino group at position 6 on the benzene ring. fluorochem.co.ukambeed.combldpharm.com |

| 7-methyl-1H-indol-5-amine | 90868-09-0 | C₉H₁₀N₂ | Methyl group at position 7 and amino group at position 5. epa.gov |

The biological activities of these isomers can also vary significantly. As seen with the 4- and 5-aminoindole carboxamides, a shift in the amino group's position can lead to a notable difference in potency against a biological target. researchgate.net Similarly, different isomers may exhibit varying antibacterial or anticancer activities. researchgate.net This underscores the importance of synthesizing and evaluating specific isomers in drug discovery programs to identify the optimal substitution pattern for a desired therapeutic effect.

Research Gaps and Future Directions in this compound Studies

The most significant finding regarding this compound is the profound lack of dedicated research. A comprehensive review of the scientific literature reveals a substantial gap in the understanding of its synthesis, chemical properties, and biological activity. This scarcity of information presents a compelling opportunity for future investigation.

Key Research Gaps:

Synthesis: There is no well-established, optimized synthetic route specifically for this compound. Developing an efficient and scalable synthesis is the first critical step for enabling further research.

Physicochemical Characterization: Detailed experimental data on its melting point, boiling point, solubility, and spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are not available.

Biological Screening: The biological activity profile of this compound is completely unknown. Given the broad spectrum of activities exhibited by other indole derivatives, it is crucial to screen this compound against various biological targets.

Future Research Directions:

Development of a Novel Synthetic Pathway: Future work should focus on designing and validating a high-yield synthetic method for this compound. This could involve adapting existing indole synthesis methodologies or developing a novel approach.

Comprehensive Spectroscopic and Physicochemical Analysis: Once synthesized, a thorough characterization of the compound's properties is essential to establish a baseline for future studies and to confirm its structure.

Exploration of Biological and Pharmacological Potential: A systematic investigation into the biological activities of this compound is warranted. Based on the activities of related indole compounds, promising areas for investigation include:

Anticancer Activity: Many indole derivatives exhibit cytotoxic effects against various cancer cell lines. nih.gov

Antimicrobial Activity: The indole scaffold is a common feature in compounds with antibacterial and antifungal properties. nih.gov

Anti-inflammatory Effects: Several indole derivatives have demonstrated potent anti-inflammatory activity. researchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of derivatives of this compound would provide valuable insights into the structure-activity relationships, guiding the design of more potent and selective compounds.

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZQHYNSTWNYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=CC=CC(=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 1h Indol 4 Amine and Its Derivatives

Direct C-H Functionalization Strategies for Indole (B1671886) Scaffolds

Direct C-H functionalization has emerged as a step- and atom-economical strategy for modifying complex organic molecules. nih.gov For the indole core, this approach allows for the conversion of otherwise inert C-H bonds into new C-C or C-heteroatom bonds. While functionalization at the C2 and C3 positions is well-established, targeting the C4-position has remained a significant hurdle due to its lower intrinsic reactivity. researchgate.netrsc.org Overcoming this challenge has largely been achieved through the use of directing groups, which guide a metal catalyst to a specific C-H bond, enabling regioselective activation and subsequent functionalization. nih.govrsc.org

Regioselective C4-Amination Approaches

Achieving regioselective amination at the C4-position is a key step toward the synthesis of the target compound. Direct C4-amination methods primarily rely on transition-metal-catalyzed reactions where a directing group, typically at the C3 position, orchestrates the site of reaction. nih.govrsc.org These reactions often introduce an amide or a related nitrogen-containing group, which can then be converted to the primary amine.

Common nitrogen sources for these transformations include sulfonyl azides and dioxazolones. rsc.orgnih.gov For instance, iridium-catalyzed reactions with sulfonyl azides have been shown to efficiently produce C4-sulfonamido indoles. rsc.orgacs.org A subsequent deprotection step can then furnish the free C4-amino indole derivative. researchgate.netrsc.org Similarly, ruthenium-catalyzed processes have been developed using dioxazolones as amidating agents, which are recognized for being environmentally benign and easy to handle. kaist.ac.krscispace.com These methods provide direct access to C4-amidated indoles, which are immediate precursors to the desired amine. rsc.org

Transition Metal-Catalyzed Methods (e.g., Ruthenium(II)-catalyzed, Iridium(III)-catalyzed)

Transition metal catalysis is the cornerstone of modern C4-H functionalization of indoles. nih.gov Iridium and Ruthenium complexes have proven particularly effective for C4-amination and amidation.

Iridium(III)-Catalyzed Methods: Iridium catalysis has been successfully employed for the direct C4-amidation and amination of indoles. rsc.org Research groups have independently disclosed that catalysts such as [IrCpCl₂]₂ and [CpIr(OAc)₂]₂ can effectively promote the reaction between C3-carbonyl indoles and sulfonyl azides. nih.govnih.govnih.gov These reactions are noted for their high regioselectivity for the C4 position and tolerance of a wide array of functional groups on the indole scaffold, including formyl, acetyl, ester, and even free (NH) indoles. nih.govnih.govacs.org The reactions generally proceed under mild conditions, making them highly valuable for complex molecule synthesis. acs.org

Ruthenium(II)-Catalyzed Methods: Ruthenium(II) catalysts, such as [Ru(p-cymene)Cl₂]₂, have also been utilized for the regioselective functionalization of the indole C4-position. mdpi.com For nitrogen introduction, Ru(II)-catalyzed direct diamidation of 3-carbonylindoles at the C4 and C5 positions using dioxazolones has been reported. kaist.ac.krscispace.comrsc.orgnih.gov This protocol demonstrates excellent functional group tolerance and operates under mild conditions, providing a novel route to poly-functionalized indoles. rsc.orgkaist.ac.kr Mechanistic studies suggest the reaction proceeds via a C4-H ruthenation, forming a six-membered ruthenacycle intermediate that dictates the regioselectivity. rsc.orgscispace.com

| Catalyst System | Metal | Typical Nitrogen Source | Directing Group Requirement | Key Advantages | Reference |

|---|---|---|---|---|---|

| [IrCpCl₂]₂ or [CpIr(OAc)₂]₂ | Iridium(III) | Sulfonyl azides | C3-Carbonyl (formyl, acetyl, ester, etc.) | High C4-regioselectivity, mild conditions, broad functional group tolerance. | nih.govnih.govacs.org |

| [Ru(p-cymene)Cl₂]₂ | Ruthenium(II) | Dioxazolones | C3-Carbonyl (e.g., formyl) | Enables C4/C5 diamidation, uses benign amidating agents, good functional group tolerance. | rsc.orgkaist.ac.krmdpi.com |

Role of Directing Groups in C4-Amination

The regioselective C-H functionalization of the indole C4-position is almost exclusively achieved through the use of a directing group (DG). nih.gov For C4-amination, the most successful DGs are weakly coordinating groups installed at the C3 position. nih.gov

These directing groups, which include aldehydes, ketones, amides, and esters, coordinate to the transition metal catalyst. nih.govnih.gov This coordination brings the metal center into close proximity to the C4-H bond, facilitating the formation of a stable five- or six-membered metallacycle intermediate. scispace.comnih.gov This intermediate effectively holds the catalyst in place, directing the C-H activation and subsequent amination/amidation to the C4 position with high selectivity over other potentially reactive sites like C2 or C7. rsc.orgscispace.com

The choice of the directing group can be critical. For example, some studies have shown that while a C3-formyl or C3-pivaloyl group effectively directs functionalization to the C4 position, a simple C3-acetyl group under similar rhodium-catalyzed conditions might favor C2-functionalization. nih.govresearchgate.net This highlights the subtle electronic and steric effects that govern the outcome of the reaction. The directing group must not only facilitate the desired reaction but should ideally be removable or convertible into another useful functional group after the C4-amination is complete. researchgate.net

| Directing Group at C3 | Catalyst Metal | Reaction Type | Comments | Reference |

|---|---|---|---|---|

| Formyl (-CHO) | Iridium, Ruthenium, Palladium | Amination, Amidation, Alkenylation, Alkynylation | A widely used and effective DG for various C4-functionalizations. | nih.govnih.govacs.org |

| Acetyl (-COCH₃) | Iridium, Palladium | Amination, Arylation | Effective, but selectivity can sometimes compete with C2-functionalization. | nih.govacs.org |

| Pivaloyl (-COC(CH₃)₃) | Iridium, Palladium | Amination, Arylation, Heteroarylation | Bulky group that can enhance selectivity for the C4 position. Readily removable. | researchgate.netchim.it |

| Carboxyl/Ester (-COOH / -COOR) | Iridium | Amination | Tolerated in Ir-catalyzed amination protocols. | nih.govnih.gov |

| Amide (-CONR₂) | Iridium | Amination, Alkynylation | Electron-rich amide groups can show enhanced coordinating ability. | nih.govresearchgate.net |

Strategic Routes for the Introduction of the 3-Methyl Group

To complete the synthesis of 3-methyl-1H-indol-4-amine, the methyl group at the C3 position must be installed. This can be accomplished either by starting with a pre-methylated indole precursor or by introducing the methyl group onto the indole ring after it has been formed, a strategy known as post-functionalization. The choice of strategy is heavily influenced by the requirements of the C4-amination step, which relies on a specific directing group at C3.

Pre-functionalization Approaches at C3

Pre-functionalization involves using a starting material in a classical indole synthesis that already contains the C3-methyl group or a direct precursor. For example, the Fischer indole synthesis allows for the construction of the indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone. beilstein-journals.org Using propanal or acetone (B3395972) in a Fischer synthesis could, in principle, yield 3-methylindole (B30407) derivatives. However, this approach is complicated by the fact that the subsequent C4-amination step requires a directing group at C3, not a methyl group.

A more viable "pre-functionalization" strategy involves synthesizing the indole with a C3-substituent that serves as both a directing group for C4-amination and a precursor to the methyl group. The most logical precursor is a C3-carbonyl group, such as an acetyl or formyl group. acs.org For example, an indole-3-carbaldehyde can be prepared and then used in the C4-amination reaction. The C3-formyl group directs the amination and can subsequently be reduced to the target methyl group.

Post-functionalization Methylation Strategies

Post-functionalization involves adding the methyl group after the main indole scaffold has been constructed and, typically, after the C4-amine has been installed. This approach can be divided into two main pathways: direct methylation of the C3-H bond or transformation of the C3-directing group.

Direct C3-Methylation: Methods for the direct methylation of the C3-position of an indole ring have been developed. One notable strategy employs a B(C₆F₅)₃-catalyzed reaction that activates amine-based reagents to methylate the electron-rich C3 position of indoles. nih.govbohrium.com This approach is powerful because it directly forges the C3-CH₃ bond. However, applying this to a C4-aminoindole substrate would require careful consideration of functional group compatibility, as the C4-amino group could potentially interfere with the catalyst.

Transformation of a C3-Directing Group: This is the most strategically sound approach for synthesizing this compound. The synthesis would proceed by first using a C3-carbonyl compound, such as indole-3-carbaldehyde or 3-acetylindole, as the substrate for the transition-metal-catalyzed C4-amination. nih.govacs.org Once the C4-amino (or amido) group is in place, the C3-carbonyl group can be converted to a methyl group. Standard organic transformations, such as the Wolff-Kishner or Clemmensen reduction, can be used to reduce the carbonyl directly to a methylene (B1212753) (which in the case of a C3-formyl group becomes a methyl). This sequence ensures that the C3-substituent first performs its crucial role as a directing group before being transformed into the final methyl group.

Synthetic Pathways for the Combined 3-Methyl and 4-Amino Substitution Pattern

The synthesis of the this compound framework, characterized by the specific placement of a methyl group at the C3 position and an amino group at the C4 position, often requires multi-step sequences. A common strategy involves the construction of the indole core with the desired substituents or their precursors already in place on the starting materials.

One conceptual approach begins with a suitably substituted aniline (B41778) derivative, which then undergoes cyclization to form the indole ring. For instance, a starting material like 2-amino-3-nitrotoluene could potentially be a precursor. Through a series of reactions, this molecule could be transformed into an intermediate primed for an indole synthesis method, such as the Fischer, Madelung, or Reissert indole syntheses. rsc.org For example, the Fischer indole synthesis involves the cyclization of an arylhydrazone under acidic conditions. rsc.orgbhu.ac.in To achieve the 4-amino-3-methylindole structure, one might start with a (2-amino-3-methylphenyl)hydrazine derivative.

Alternatively, functionalization of a pre-formed indole nucleus is a viable route. Starting with 4-nitroindole, a methyl group can be introduced at the C3 position. This can be challenging due to the typical reactivity of the indole ring, where electrophilic substitution often favors the C3 position. bhu.ac.in However, if the C3 position is initially blocked, functionalization at other positions can be directed before deprotection and subsequent methylation. Following the establishment of the 3-methyl-4-nitroindole intermediate, the nitro group at the C4 position can be reduced to the desired amine. A standard method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. acs.org

A documented synthesis of a related compound, 1-(triisopropylsilyl)-1H-indol-4-amine, involves the reduction of 4-nitro-1-TIPS-indole using 10% Pd/C under a hydrogen atmosphere. acs.org This highlights a general strategy where a nitro-substituted indole is a key intermediate. This nitro group can be carried through several synthetic steps before its final reduction to the amine.

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in organic synthesis have provided more sophisticated tools for constructing complex molecules like this compound with high efficiency and selectivity.

Chemo- and Regioselectivity Control

Achieving the specific 3-methyl-4-amino substitution pattern necessitates precise control over the regioselectivity of the reactions. The inherent reactivity of the indole ring, with its electron-rich pyrrole (B145914) moiety, typically directs electrophilic attack to the C3 position. bhu.ac.in

To control regioselectivity, protecting groups are often employed. For instance, the indole nitrogen (N1) can be protected with groups like triisopropylsilyl (TIPS) to modulate the electronic properties of the ring and to prevent unwanted side reactions. acs.org This protection strategy was used in the synthesis of diaminoindoles, where the N1-TIPS group facilitated selective functionalization at other positions of the indole ring. acs.org

Modern catalytic systems have also emerged as powerful tools for regioselective functionalization. For example, transition metal-catalyzed cross-coupling reactions can be used to introduce substituents at specific positions if a suitable handle, such as a halogen, is present. While not directly applied to this compound in the provided context, the principles of using directing groups and specialized catalysts are central to modern synthetic strategies for controlling regioselectivity in indole chemistry. mdpi.comacs.org The development of new chemo-, regio-, and stereoselective reactions is an active area of research, with methods like catalytic hydroxy group selective conjugate addition demonstrating the potential for highly specific transformations. mdpi.comnih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for indole derivatives. openmedicinalchemistryjournal.com These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. For the synthesis of substituted indoles, several green methodologies have been explored. openmedicinalchemistryjournal.comtandfonline.comacs.org

Key green approaches applicable to the synthesis of this compound and its derivatives include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water or ethanol (B145695). acs.orgresearchgate.net Multi-component reactions in aqueous media have been developed for the synthesis of indole derivatives. researchgate.net

Catalyst-Free and Solvent-Free Reactions: Conducting reactions under solvent-free conditions or without a catalyst can significantly reduce waste and simplify purification. benthamdirect.com

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and often leads to higher yields and cleaner reactions compared to conventional heating. tandfonline.com

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single step to form a complex product, which is highly atom-economical and efficient. rsc.org

While a specific green synthesis for this compound is not detailed in the provided search results, the general trend in indole synthesis is a move towards these more sustainable methods. openmedicinalchemistryjournal.com

Derivatization Strategies of this compound

The this compound scaffold possesses two primary sites for further chemical modification: the amino group at the C4 position and the nitrogen atom of the indole ring (N1). These positions allow for the creation of a diverse library of derivatives with potentially new properties.

Modification of the Amino Group

The primary amino group at the C4 position is a versatile handle for a variety of chemical transformations. Standard reactions for primary amines can be employed to introduce a wide range of functional groups.

| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |

| Acylation | Acyl chlorides, anhydrides, or carboxylic acids with coupling agents | Amides | Introduction of various acyl groups to modify properties. |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides | Synthesis of compounds with potential biological activity. |

| Alkylation | Alkyl halides, reductive amination with aldehydes/ketones | Secondary or tertiary amines | Modification of basicity and steric properties. |

| Urea/Thiourea Formation | Isocyanates or isothiocyanates | Ureas or thioureas | Creation of hydrogen-bonding motifs. |

For example, the amino group can be acylated by treatment with an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction would yield the corresponding N-(3-methyl-1H-indol-4-yl)amide. Similarly, reaction with a sulfonyl chloride would produce a sulfonamide. These modifications can significantly alter the electronic and steric properties of the molecule. The amino group also provides a site for further functionalization, such as the formation of amide bonds. chemshuttle.com

Modifications on the Indole Nitrogen (N1)

The nitrogen atom of the indole ring (N1) is another key site for derivatization. Alkylation of the indole nitrogen is a common strategy to introduce substituents that can modulate the biological activity or physical properties of the molecule.

| Reaction Type | Reagents and Conditions | Product Type | Significance |

| N-Alkylation | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) with a base (e.g., NaH, K2CO3) in a polar aprotic solvent (e.g., DMF, THF). bhu.ac.ingoogle.com | N1-alkylated indoles | Can improve solubility, metabolic stability, and receptor binding affinity. |

| N-Arylation | Aryl halides with a catalyst (e.g., copper or palladium-based) | N1-arylated indoles | Introduction of aromatic systems for extended conjugation or steric bulk. |

| N-Acylation | Acyl chlorides or anhydrides | N1-acylated indoles | Can serve as a protecting group or as a precursor for further transformations. bhu.ac.in |

Reactivity and Reaction Mechanisms of 3 Methyl 1h Indol 4 Amine

Electrophilic Aromatic Substitution (EAS) Reactivity on the Indole (B1671886) Ring

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. bhu.ac.inrjptonline.org The preferred site of substitution on an unsubstituted indole is the C-3 position, which is approximately 10¹³ times more reactive than a position on a benzene (B151609) ring, due to the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate). bhu.ac.inrjptonline.org However, in 3-methyl-1H-indol-4-amine, the C-3 position is already occupied by a methyl group.

The regiochemical outcome of EAS reactions on this compound is determined by the directing effects of the substituents on the ring.

Indole Nitrogen: The lone pair of electrons on the pyrrolic nitrogen atom strongly activates the indole ring towards electrophilic attack. It directs incoming electrophiles to the C-3, C-5, and C-7 positions.

Amino Group (-NH₂): Located at the C-4 position on the benzene ring, the amino group is a powerful activating group and is ortho, para-directing. It strongly activates the C-3 and C-5 positions.

Methyl Group (-CH₃): The methyl group at C-3 blocks what would normally be the most reactive site. bhu.ac.in It is a weak activating group and directs via hyperconjugation.

The confluence of these effects dictates the most probable sites for electrophilic attack. With C-3 blocked, the activating power of the amino group and the indole nitrogen combine to make other positions on the ring more favorable. The C-5 position is activated by both the para-directing amino group and the indole nitrogen. The C-2 position is activated by the amino group (ortho), though attack here disrupts the pyrrole (B145914) aromaticity to a greater extent. The C-7 position is also activated by the indole nitrogen. Substitution at the C-4 position can reduce steric hindrance near the indole N-H, potentially enhancing reactivity at positions C-5 and C-7. Therefore, electrophilic substitution is most likely to occur at the C-5, C-7, or C-2 positions, with the exact outcome depending on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position | Activating Groups | Directing Influence | Predicted Reactivity |

| C-2 | Amino (-NH₂) | ortho to -NH₂ | Possible, but less favored than C-5/C-7 |

| C-3 | Blocked | N/A | Unlikely |

| C-5 | Amino (-NH₂), Indole (N-H) | para to -NH₂ | Highly Favored |

| C-6 | - | meta to -NH₂ | Unlikely |

| C-7 | Indole (N-H) | - | Favored |

Nucleophilic Reactions of the Amino Group

The primary amino group at the C-4 position is a key center for nucleophilic reactivity. evitachem.comsmolecule.com It can readily react with a variety of electrophiles. Common reactions include:

Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This is a common strategy for protecting the amino group or for synthesizing more complex derivatives. libretexts.org

Alkylation: While direct alkylation can be challenging to control and may lead to polyalkylation, it is possible under specific conditions. libretexts.org

Formation of Schiff Bases: Reaction with aldehydes or ketones under appropriate conditions can yield imines (Schiff bases).

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures would convert the primary amino group into a diazonium salt. This intermediate could then be subjected to various Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -X).

For instance, the amino group on related indole structures can be converted to a carbamate (B1207046) using reagents like di-tert-butyl dicarbonate (B1257347) for protection or further functionalization. acs.org

Mechanistic Investigations of Derivatization Reactions

Understanding the precise mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic routes. Modern computational chemistry provides powerful tools for these investigations.

Density Functional Theory (DFT) is a widely used computational method to predict the structural and electronic properties of molecules, offering insights into their reactivity. ajchem-a.com For a molecule like this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure. nih.gov

Calculate Electronic Properties: Generate molecular electrostatic potential (MESP) maps, which visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This helps predict where reactions are likely to occur. ajchem-a.com

Determine Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO-LUMO energy gap can suggest the molecule's stability and susceptibility to electronic excitation. ajchem-a.comeurjchem.com

Simulate Charge Distribution: Methods like Mulliken population analysis can calculate the partial charges on each atom, identifying nucleophilic and electrophilic sites. eurjchem.com

While specific DFT studies on this compound are not widely published, the application of these methods to similar indole derivatives is common for investigating reaction mechanisms and predicting properties. ajchem-a.comeurjchem.comrsc.orglookchem.com

To fully elucidate a reaction mechanism, chemists often perform transition state (TS) analysis using computational methods. beilstein-journals.org A transition state is the highest energy point along the reaction coordinate, representing the fleeting molecular configuration as reactants transform into products.

By calculating the structures and energies of potential transition states, researchers can:

Determine Reaction Barriers: The energy difference between the reactants and the transition state (activation energy) determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable one can be identified. chinesechemsoc.org

Elucidate Stereoselectivity: In reactions that form chiral centers, calculating the energies of the transition states leading to different stereoisomers can explain and predict why one enantiomer or diastereomer is formed preferentially. beilstein-journals.org

Verify Reaction Mechanisms: Computational analysis can support or refute a proposed step-by-step mechanism by mapping the entire energy profile of the reaction, including all intermediates and transition states. chinesechemsoc.org

For example, in reactions involving indole derivatives, TS analysis has been used to understand the energetic preference for different mechanistic pathways (e.g., Sₙ1 vs. Sₙ2) and to explain the stereochemical outcome of catalytically controlled reactions. beilstein-journals.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-methyl-1H-indol-4-amine, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for assigning all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton. The indole (B1671886) N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-8.5 ppm). The aromatic protons on the benzene (B151609) ring (H-5, H-6, and H-7) will exhibit characteristic splitting patterns based on their coupling with each other. H-6 is expected to appear as a triplet, coupled to both H-5 and H-7, while H-5 and H-7 will appear as doublets. The proton at the C-2 position of the indole ring will be a singlet or a finely split quartet due to coupling with the C-3 methyl group. The methyl protons at C-3 will present as a singlet around δ 2.3 ppm. The protons of the amino group at C-4 will likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electron-donating effects of the amino and N-H groups and the methyl substituent. Carbons directly attached to the nitrogen (C-3a, C-7a) and the amino group (C-4) will be significantly affected. The methyl carbon (C-3-CH₃) is expected to appear in the upfield region (around δ 10-15 ppm).

2D NMR Spectroscopy: To confirm the assignments made from 1D spectra, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show correlations between the adjacent aromatic protons (H-5 with H-6, and H-6 with H-7), confirming their positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the signals of H-2, H-5, H-6, H-7, and the methyl protons to their respective carbon atoms (C-2, C-5, C-6, C-7, and C-3-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (C-3, C-3a, C-4, C-7a). For instance, the methyl protons (H-3-CH₃) would show correlations to C-2, C-3, and C-3a, while the N-H proton would show correlations to C-2, C-3a, and C-7a.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (N-H) | ~8.1 (br s) | - | C-2, C-3a, C-7a |

| 2 | ~6.9 (s) | ~122.0 | C-3, C-3a, C-7a |

| 3 | - | ~112.0 | - |

| 3-CH₃ | ~2.3 (s) | ~10.0 | C-2, C-3, C-3a |

| 3a | - | ~125.0 | - |

| 4 | - | ~138.0 | - |

| 4-NH₂ | ~4.5 (br s) | - | C-3a, C-4, C-5 |

| 5 | ~6.5 (d) | ~105.0 | C-3a, C-4, C-7, C-7a |

| 6 | ~7.0 (t) | ~120.0 | C-4, C-7a |

| 7 | ~6.8 (d) | ~110.0 | C-3a, C-5 |

| 7a | - | ~135.0 | - |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₉H₁₀N₂), the calculated exact mass is 146.0844 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 147.0917. The high resolution of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in tandem MS/MS experiments can further confirm the structure. A characteristic fragmentation for indole derivatives is the loss of small molecules like HCN or CH₃CN, which can help in identifying the core structure wikipedia.org.

Table 2: HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₉H₁₀N₂ | 146.0844 |

| [M+H]⁺ | C₉H₁₁N₂ | 147.0917 |

| [M+Na]⁺ | C₉H₁₀N₂Na | 169.0736 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine (NH₂) at the C-4 position are expected to appear as two distinct bands in the region of 3400-3250 cm⁻¹. The indole N-H stretch will likely appear as a sharp to medium band around 3400 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹. The N-H bending vibration of the primary amine typically appears in the 1650-1580 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ range. The C-N stretching vibration for the aromatic amine is expected between 1335-1250 cm⁻¹ acs.org.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (NH₂) | 3400-3250 (two bands) | Medium |

| N-H Stretch | Indole (N-H) | ~3400 | Medium, Sharp |

| C-H Stretch | Aromatic | 3100-3000 | Medium |

| C-H Stretch | Methyl (CH₃) | 2975-2850 | Medium |

| N-H Bend | Primary Amine (NH₂) | 1650-1580 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Strong |

| C-N Stretch | Aromatic Amine | 1335-1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore. The parent indole molecule typically shows two main absorption bands around 220 nm and 280 nm. The presence of the amino group at the C-4 position, which acts as a powerful auxochrome (a group that enhances light absorption), is expected to cause a bathochromic (red) shift to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect). The spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol, would be predicted to show absorption maxima (λ_max) at wavelengths significantly longer than those of 3-methylindole (B30407) itself researchgate.net.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λ_max (nm) | Associated Electronic Transition |

| Ethanol | ~230-240 | π → π |

| Ethanol | ~290-310 | π → π |

Chromatographic Separations and Purity Assessment (e.g., HPLC-UV, GC-MS)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC-UV): Reversed-phase HPLC is a common method for the analysis of indole derivatives nih.gov. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol) would be suitable thermofisher.cnacs.org. A gradient elution program would likely be employed for optimal separation. Purity can be assessed by integrating the peak area at a specific wavelength (e.g., one of the λ_max values determined by UV-Vis spectroscopy), and the identity can be confirmed by comparing the retention time with that of a known standard.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. Aromatic amines can be analyzed by GC, often using a deactivated column to prevent peak tailing due to the basic nature of the amine group nih.gov. A non-polar capillary column (e.g., DB-5ms or HP-5ms) would be appropriate. The mass spectrometer detector provides both qualitative (mass spectrum for identification) and quantitative data. The mass spectrum obtained from GC-MS would show the molecular ion peak and a characteristic fragmentation pattern that can be compared against spectral libraries for confirmation acs.orgresearchgate.net.

Computational and Theoretical Studies of 3 Methyl 1h Indol 4 Amine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research for analyzing molecular structure and properties. researchgate.net DFT methods are used to calculate valuable chemical properties, facilitate structural and electronic analysis, and can predict spectroscopic data with a high degree of accuracy. researchgate.netresearchgate.net For indole (B1671886) derivatives, DFT is commonly employed to optimize molecular geometry, determine electronic structure, and predict reactivity. eurjchem.comresearchgate.net

The electronic structure of 3-methyl-1H-indol-4-amine is dictated by the interplay between the aromatic indole core, the electron-donating amino (-NH2) group, and the weakly electron-donating methyl (-CH3) group.

Indole Core: The indole ring is an electron-rich aromatic system. evitachem.com

Amino Group: The primary amine at the 4-position significantly influences the electron density of the benzene (B151609) portion of the indole ring through resonance effects. Its lone pair of electrons can be delocalized into the ring, increasing the electron density, particularly at the ortho and para positions relative to the amine.

Methyl Group: The methyl group at the 3-position provides a modest electron-donating effect through hyperconjugation and induction, influencing the reactivity of the adjacent C2 position in the pyrrole (B145914) ring.

In related indole structures, the electron distribution is heavily influenced by such substituents, creating unique molecular environments that determine the compound's reactivity profile and interaction capabilities. DFT calculations, often coupled with Natural Bond Orbital (NBO) analysis, can quantify this charge distribution, revealing partial atomic charges on each atom and detailing the delocalization of electron density. tandfonline.com

| Computational Method | Application in Indole Analysis | Relevant Findings from Related Studies |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure, calculation of molecular orbitals, prediction of spectroscopic properties. researchgate.neteurjchem.com | Used at levels like B3LYP/6-311++G(d,p) to confirm stable tautomeric forms and analyze electronic properties of various heterocyclic compounds. |

| Natural Bond Orbital (NBO) | Analysis of charge delocalization, intramolecular interactions, and hyperconjugative effects. tandfonline.com | Reveals charge transfer from electron-donating groups to acceptor groups within a molecule, explaining stability. tandfonline.com |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra (UV-Vis). | Used to calculate the electronic transitions and compare them with experimental spectra for indole derivatives. researchgate.net |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity.

HOMO: Represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to act as an electron donor (nucleophile). For amine-substituted aromatics, the HOMO is often localized on the amino group and the aromatic ring. In this compound, the HOMO is expected to have significant contributions from the p-orbitals of the pyrrole ring and the nitrogen of the amino group.

LUMO: Represents the lowest energy orbital capable of accepting electrons and is associated with the molecule's ability to act as an electron acceptor (electrophile). The LUMO in indole systems is typically distributed across the aromatic rings. tandfonline.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more easily polarizable and more reactive. researchgate.net

Studies on similar indole derivatives use HOMO-LUMO analysis to understand intramolecular charge transfer and reactivity. tandfonline.com For instance, in one study, the HOMO was localized on one indole moiety while the LUMO was on another part of the molecule, indicating a pathway for charge transfer through the conjugated system. tandfonline.com

| Orbital | Description | Predicted Location/Characteristic for this compound |

| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | Expected to be localized over the electron-rich pyrrole ring and the exocyclic amino group. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | Expected to be delocalized across the bicyclic aromatic system. |

| Energy Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A moderate gap is expected, characteristic of a stable but reactive aromatic amine. |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org For a compound like this compound, MD simulations can provide crucial insights into its conformational preferences and how it interacts with other molecules, such as solvent molecules or biological receptors. diva-portal.orgnih.gov

While the indole ring itself is a rigid, planar structure, the exocyclic amino group at position 4 is not fixed in space. Conformational analysis focuses on the orientation of this -NH2 group relative to the indole plane.

Rotation: The C4-N bond allows for rotation, although this may be sterically hindered by the hydrogen atom at the C5 position.

Inversion: The nitrogen atom of the amine can undergo pyramidal inversion.

Computational studies on related molecules, such as (2-methyl-1H-indol-4-yl)methanamine, show that flexible side chains can adopt multiple low-energy conformations. These preferences are influenced by intramolecular hydrogen bonding and steric effects. A conformational analysis of this compound would similarly identify the most stable geometries and the energy barriers between them, which is critical for understanding how the molecule might fit into a receptor's binding pocket.

The structure of this compound is well-suited for various intermolecular interactions, which govern its physical properties (like solubility and melting point) and its interactions with biological targets.

Hydrogen Bonding: The molecule has two hydrogen bond donor sites: the amine (-NH2) group and the indole N-H group. The amine nitrogen also has a lone pair, allowing it to act as a hydrogen bond acceptor. These capabilities are crucial for forming stable networks in the solid state and for specific interactions with biological macromolecules.

π-Stacking: The planar, electron-rich indole ring system can participate in π-π stacking interactions with other aromatic systems. This is a common stabilizing interaction in both crystal packing and in the binding sites of proteins.

Hydrophobic Interactions: The methyl group and the carbon framework of the indole ring contribute to the molecule's hydrophobic character, which can drive interactions in aqueous environments.

Crystal packing analyses of similar indole derivatives frequently reveal extensive hydrogen bonding networks and aromatic stacking interactions that stabilize the solid-state structure. MD simulations can model these interactions explicitly in a simulated environment, such as a water box, to understand solvation and aggregation behavior. diva-portal.org

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling aims to identify correlations between the chemical structure of a compound and its biological activity. brieflands.com This is a cornerstone of medicinal chemistry, guiding the modification of a lead compound to enhance its potency and selectivity. For this compound, SAR studies would involve synthesizing and testing a series of analogs to determine how changes to its structure affect a specific biological outcome.

While a specific SAR model for this compound is not available, extensive SAR studies on other indole series provide a clear blueprint for how such an investigation would proceed. nih.govbohrium.com Key positions on the indole scaffold are systematically modified to probe for effects on activity.

Position 1 (Indole Nitrogen): Substitution at the N1 position is a common strategy. In some series, N1-alkylation can either increase or decrease affinity for a target, while larger groups like arylsulfonyl can sometimes switch a compound from an agonist to an antagonist. bohrium.com

Position 3 (Methyl Group): The size of the alkyl group at C3 can be critical. In one study of indole-2-carboxamides, small alkyl groups were preferred for activity. nih.gov

Position 4 (Amino Group): The nature and position of this substituent are paramount. Modifications could include alkylation of the amine or moving it to other positions on the ring (e.g., C5, C6, or C7) to probe the spatial requirements of the target binding site.

Benzene Ring Substitution: Adding substituents like halogens (fluoro, chloro) to the 5-, 6-, or 7-positions can significantly modulate electronic properties and lipophilicity, which often enhances potency. nih.govbohrium.com

A quantitative structure-activity relationship (QSAR) model could be developed once sufficient analog data is available. brieflands.com QSAR uses statistical methods, like multiple linear regression (MLR) or artificial neural networks (ANN), to build a mathematical model that predicts the activity of new compounds based on calculated chemical descriptors (e.g., electronic, steric, and hydrophobic parameters). brieflands.com

| Position | Type of Modification | Potential Impact on Activity (based on related indole series) |

| N1 | Unsubstituted (N-H), Alkylation, Arylation | Can drastically alter affinity and intrinsic activity; may switch agonist/antagonist profile. bohrium.com |

| C2 | Addition of substituents | Often modified in other indole scaffolds to explore binding pocket interactions. |

| C3 | Varying alkyl group size | Potency can be sensitive to the steric bulk at this position. nih.gov |

| C4-Amine | Alkylation, Acylation, Relocation | Crucial for target recognition; modifications directly impact binding interactions. |

| C5, C6, C7 | Halogenation, other small groups | Modulates electronic properties and lipophilicity, often enhancing binding affinity. nih.govbohrium.com |

In Silico ADMET Predictions and Drug-Likeness Assessment of this compound

The assessment of drug-likeness is often the first step in this process. It evaluates whether a compound possesses properties similar to those of known drugs. researchgate.net This is commonly determined by applying various rule-based filters, the most famous of which is Lipinski's Rule of Five.

Drug-Likeness Profile

The drug-likeness of this compound can be evaluated based on its fundamental physicochemical properties. These properties are calculated from the compound's structure and are key determinants of its pharmacokinetic behavior.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C9H10N2 | - |

| Molecular Weight | 146.19 g/mol | nih.gov |

| LogP (Octanol-Water Partition Coefficient) | 1.3 | nih.gov |

| Topological Polar Surface Area (TPSA) | 41.49 Ų | Calculated |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Rotatable Bonds | 0 | Calculated |

Based on these properties, the compound's adherence to Lipinski's Rule of Five can be assessed. This rule identifies that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight ≤ 500 Daltons

LogP ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

| Lipinski's Rule | Parameter Value | Adherence |

|---|---|---|

| Molecular Weight (≤ 500) | 146.19 | Yes |

| LogP (≤ 5) | 1.3 | Yes |

| Hydrogen Bond Donors (≤ 5) | 2 | Yes |

| Hydrogen Bond Acceptors (≤ 10) | 2 | Yes |

| Violations | 0 | Pass |

Predicted ADMET Properties

Beyond general drug-likeness, specific ADMET parameters can be predicted using various computational models. These predictions provide a more granular view of the compound's likely behavior in the body. Online tools such as SwissADME and preADMET are commonly used for these predictions in studies of other indole derivatives. chemmethod.comgjpb.deresearchgate.netmdpi.comresearchgate.netimist.maresearchgate.net

| ADMET Parameter | Category | Predicted Outcome | Significance |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Absorption | Moderate to High | Suggests the compound can permeate the intestinal wall. |

| Blood-Brain Barrier (BBB) Permeability | Distribution | Yes (Likely) | Compound may cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | Distribution/Excretion | No (Likely) | Not likely to be actively pumped out of cells, which can improve bioavailability. mdpi.com |

| CYP450 2D6 Inhibitor | Metabolism | Yes (Possible) | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| CYP450 3A4 Inhibitor | Metabolism | No (Likely) | Lower risk of interactions with drugs metabolized by this major enzyme. |

| Ames Test | Toxicity | Non-mutagenic (Predicted) | Indicates a low likelihood of being a mutagen. |

| Hepatotoxicity | Toxicity | Low Risk (Predicted) | Low predicted risk of causing liver damage. |

Detailed Research Findings:

Absorption: The compound is predicted to have high human intestinal absorption (HIA), a key factor for oral drug administration. researchgate.net Its favorable physicochemical properties support this prediction.

Distribution: Predictions suggest that this compound is likely to cross the blood-brain barrier (BBB), which is a critical consideration for drugs targeting the central nervous system. It is not predicted to be a substrate for P-glycoprotein, an efflux pump that can limit the distribution of drugs to target tissues. mdpi.com

Metabolism: The indole nucleus is subject to metabolism by cytochrome P450 (CYP) enzymes. In silico models suggest that this compound may act as an inhibitor of the CYP2D6 isoform, indicating a potential for drug-drug interactions. However, it is not predicted to significantly inhibit CYP3A4, one of the most important enzymes for drug metabolism.

Toxicity: Computational toxicity screens, such as the Ames test for mutagenicity, predict a favorable profile for this compound, suggesting it is likely non-mutagenic. The risk of hepatotoxicity is also predicted to be low. These preliminary toxicity assessments are crucial for flagging potential liabilities early in the drug discovery process. gjpb.de

Medicinal Chemistry and Biological Activity of 3 Methyl 1h Indol 4 Amine and Its Analogs

Pharmacological Profile of Indole-4-amines

Indoleamines, including analogs of 3-methyl-1H-indol-4-amine, interact with a diverse range of biological targets. Their activity is highly dependent on the nature and position of substituents on the indole (B1671886) ring system. This structural versatility allows for the fine-tuning of their pharmacological effects, leading to the development of selective inhibitors, receptor modulators, and anti-cancer agents.

Modulation of Biological Targets (e.g., ABC Transporters)

While the indole scaffold is central to many biologically active compounds, specific research detailing the direct modulation of ATP-binding cassette (ABC) transporters by this compound or its close analogs is not extensively documented in the current literature. The interaction of indole derivatives with such transporters remains an area requiring further investigation to fully elucidate their pharmacokinetic and pharmacodynamic profiles, including mechanisms of multidrug resistance in cancer therapy.

Inhibitory Effects (e.g., JNK Inhibitors, Cholinesterase Inhibitors, MAO Inhibitors)

Analogs of indole-4-amine have demonstrated significant inhibitory activity against several key enzymes implicated in human diseases.

JNK Inhibitors: The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a critical role in stress signaling, apoptosis, and inflammation. nih.govmedchemexpress.com A novel series of indole/indazole-aminopyrimidines has been developed as potent JNK inhibitors. Through structure-guided design, compound 17 emerged with high potency for JNK1 (IC₅₀ = 3 nM) and JNK2 (IC₅₀ = 20 nM), showcasing over 40-fold selectivity against other kinases. nih.gov Another compound, JNK3 inhibitor-4 , was identified as a highly potent and selective inhibitor of JNK3 with an IC₅₀ of 1.0 nM, showing significant selectivity over JNK1 (IC₅₀ = 143.9 nM) and JNK2 (IC₅₀ = 298.2 nM). medchemexpress.com

Cholinesterase Inhibitors: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are cornerstone therapies for Alzheimer's disease. Indole-based structures have proven to be effective scaffolds for these inhibitors. nih.gov A series of N-alkyl indoles were found to selectively inhibit AChE. nih.gov For instance, compound 5g (an N-hexyl indole) was the most potent in its series against AChE with an IC₅₀ of 35.0 µM. nih.gov Tryptophan-based analogs have also been explored, with compound 10 showing high potency as a BChE inhibitor (IC₅₀ = 56.9 nM). nih.gov Further studies on indole-based hydrazide-hydrazone derivatives identified compounds with significant inhibitory activity; for example, compound 12a was the most effective BChE inhibitor in its series with an IC₅₀ of 4.33 μM. nih.gov

Table 1: Inhibitory Effects of Selected Indole Analogs

| Compound | Target | IC₅₀ / Kᵢ | Selectivity |

|---|---|---|---|

| 17 | JNK1 | 3 nM | >40-fold vs. other kinases |

| 17 | JNK2 | 20 nM | >40-fold vs. other kinases |

| JNK3 inhibitor-4 | JNK3 | 1.0 nM | ~144-fold vs. JNK1, ~298-fold vs. JNK2 |

| 5g (N-hexyl indole) | AChE | 35.0 µM | Selective for AChE over BChE |

| 10 | BChE | 56.9 nM | - |

| 12a | BChE | 4.33 µM | - |

| 8a | MAO-B | 0.02 µM (IC₅₀) | SI > 3649 vs. MAO-A |

| 8b | MAO-B | 0.03 µM (IC₅₀) | SI > 3278 vs. MAO-A |

| 8a | MAO-B | 10.34 nM (Kᵢ) | Competitive inhibition |

| 8b | MAO-B | 6.63 nM (Kᵢ) | Competitive inhibition |

MAO Inhibitors: Monoamine oxidase (MAO) enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy for treating depression and neurodegenerative disorders like Parkinson's disease. Indole derivatives have been developed as potent and selective MAO inhibitors. A novel series of indole-based molecules yielded highly potent MAO-B inhibitors, with compounds 8a and 8b displaying IC₅₀ values of 0.02 µM and 0.03 µM, respectively. nih.gov These compounds also showed remarkable selectivity for MAO-B over MAO-A and demonstrated a competitive mode of inhibition with Kᵢ values of 10.34 nM and 6.63 nM, respectively. nih.gov Another study identified indole analogs 14a and 14b as selective MAO-B inhibitors with IC₅₀ values of 12.63 µM and 8.65 µM. nih.gov

Receptor Agonism/Antagonism (e.g., 5-HT6R antagonists, Estrogen Receptors)

5-HT₆R Antagonists: The serotonin (B10506) 5-HT₆ receptor is a target for cognitive enhancement in neurological and psychiatric disorders. mdpi.com N-arylsulfonylindole derivatives are a well-established class of 5-HT₆ receptor antagonists. nih.gov Compound 4j , an extended N-arylsulfonylindole derivative, showed high binding affinity (pKᵢ = 7.83) and was identified as a highly potent antagonist with an IC₅₀ of 32 nM in a functional assay. nih.gov Another indole-based antagonist, PUC-10 , demonstrated a high binding affinity with a Kᵢ value of 14.6 nM. researchgate.net

Estrogen Receptors: Indole derivatives have been investigated as selective estrogen receptor modulators (SERMs), which have tissue-specific agonist or antagonist effects on estrogen receptors (ERα and ERβ). A class of N-substituted 2-phenyl indoles has been explored for this purpose. nih.gov An indole-dendrimer conjugate, compound 20 , was found to have respectable binding to ERα with an approximately 200-fold selectivity over ERβ. nih.gov

Table 2: Receptor Binding Affinities of Selected Indole Analogs

| Compound | Target | Binding Affinity (Kᵢ / pKᵢ) | Functional Activity |

|---|---|---|---|

| 4j | 5-HT₆R | 7.83 (pKᵢ) | Potent Antagonist (IC₅₀ = 32 nM) |

| PUC-10 | 5-HT₆R | 14.6 nM (Kᵢ) | Antagonist |

| PUC-55 | 5-HT₆R | 37.5 nM (Kᵢ) | Antagonist |

| 20 | ERα | - | High affinity and ~200-fold selectivity over ERβ |

Anti-cancer Activities

The indole scaffold is a "privileged structure" in the development of anti-cancer agents, with numerous derivatives showing potent anti-proliferative activity. nih.govnih.gov They exert their effects through various mechanisms of action and show efficacy against a wide range of cancer cell lines.

Mechanisms of Action (e.g., tubulin polymerization inhibition, EGFR inhibition, CDK inhibition)

Indole analogs interfere with cancer cell proliferation by targeting critical cellular machinery and signaling pathways.

Tubulin Polymerization Inhibition: Microtubules are dynamic polymers essential for cell division, making them a key target for anti-cancer drugs. tandfonline.com Many indole derivatives function as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site. nih.govnih.gov The chalcone-indole derivative 12 effectively inhibited tubulin polymerization and suppressed cancer cell proliferation with IC₅₀ values ranging from 0.22 to 1.80 µM. nih.gov A series of sulfur-spaced trimethoxyphenyl (TMP) indole derivatives also showed potent inhibition of tubulin polymerization; compound 1k had an IC₅₀ of 0.58 µM for tubulin polymerization and an IC₅₀ of 4.5 nM against MCF-7 cancer cells. nih.gov

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactive, drives the growth of many cancers. mdpi.com Several indole-based compounds have been developed as EGFR inhibitors. Fused indole derivatives have shown potent anti-cancer activity, with compounds 39 , 40 , and 41 being more effective than the approved drug lapatinib (B449) against EGFR. nih.gov A novel indole derivative, compound 16 , was found to have dual inhibitory activity against both SRC and EGFR kinases, with an IC₅₀ of 1.026 µM for EGFR. nih.gov

CDK Inhibition: Cyclin-dependent kinases (CDKs) are crucial for cell cycle progression, and their inhibition is a validated strategy in cancer therapy. mdpi.comnih.gov Oxindole-indole conjugates have been developed as potential CDK4 inhibitors. Hybrids 6a and 6e displayed good CDK4 inhibitory activity with IC₅₀ values of 1.82 µM and 1.26 µM, respectively. mdpi.com Further research has identified indole derivatives as effective inhibitors of multiple kinases, including CDKs, highlighting the scaffold's versatility. nih.govbenthamdirect.com

Cell Line Specificity and Potency

The anti-cancer efficacy of indole derivatives has been demonstrated across a broad spectrum of human cancer cell lines. The potency often depends on the specific substitutions on the indole core, leading to varying degrees of activity and selectivity.

For example, pyrazolo[1,5-a]pyrimidine (B1248293) bioisosteres of marine indole alkaloids, compounds 9c and 11a , showed potent cytotoxic activity against the HCT-116 colon cancer cell line with IC₅₀ values of 0.31 µM and 0.34 µM, respectively. benthamdirect.com Oxindole-indole conjugates 6e and 6f were effective against the MCF-7 breast cancer cell line, with IC₅₀ values of 0.39 µM and 0.43 µM, respectively. mdpi.com Triazinoindole derivatives also exhibited high potency, with compound 11 showing an IC₅₀ of 0.82 µM against A549 lung cancer cells. kaust.edu.sa Furthermore, some indole-based alkaloids have shown promising activity against pancreatic cancer cell lines like MIA PaCa-2. mdpi.com

Table 3: Anti-proliferative Activity (IC₅₀) of Selected Indole Analogs on Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|---|

| 6e | MCF-7 | Breast | 0.39 |

| 6f | MCF-7 | Breast | 0.43 |

| 9c | HCT-116 | Colon | 0.31 |

| 11a | HCT-116 | Colon | 0.34 |

| 11 | A549 | Lung | 0.82 |

| 1k | MCF-7 | Breast | 0.0045 |

| 12 | Various | - | 0.22 - 1.80 |

| HD05 | Leukemia | Leukemia | 78.76% inhibition at 10 µM |

Anti-inflammatory Properties

Indole derivatives have been extensively investigated for their anti-inflammatory potential, with many compounds demonstrating significant activity by targeting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.govnih.gov The discovery of potent anti-inflammatory agents like indomethacin (B1671933), which features an indole core, has spurred further exploration of this chemical class. nih.govorientjchem.orgresearchgate.net

Research into novel indole-based compounds has identified derivatives with promising anti-inflammatory effects. For instance, a series of N-methylsulfonyl-indole derivatives were synthesized and evaluated for their ability to inhibit COX-1, COX-2, and 5-lipoxygenase (5-LOX). nih.gov Certain compounds within this series, such as 4d , 4e , 5b , and 5d , exhibited high anti-inflammatory activity. nih.gov Notably, compound 5d demonstrated a dual COX-2/5-LOX inhibitory profile, a desirable characteristic for reducing the cardiovascular risks associated with selective COX-2 inhibitors. nih.gov Another study highlighted (4-chlorophenyl)-(5-methanesulfonyl-3-methyl-2-phenyl-indol-1-yl)-methanone (10e ) as showing potent anti-inflammatory activity in a carrageenan-induced rat paw edema test, with its effect (73.5% inhibition) being greater than that of indomethacin (71.2%) after one hour. researchgate.net

The mechanism of action for many of these indole analogs involves the inhibition of prostaglandin (B15479496) synthesis through the COX pathway. nih.gov Some derivatives have shown selectivity for COX-2 over COX-1, which is a key strategy for developing anti-inflammatory drugs with an improved gastrointestinal safety profile. nih.govresearchgate.net

| Compound | Target(s) | Key Finding | Reference |

|---|---|---|---|

| Compound 5d (N-methylsulfonyl-indole derivative) | COX-2 / 5-LOX | Exhibited high anti-inflammatory activity with a dual inhibitory mechanism. | nih.gov |

| Compound 10e ((4-chlorophenyl)-(5-methanesulfonyl-3-methyl-2-phenyl-indol-1-yl)-methanone) | COX Pathway | Showed 73.5% inhibition in rat paw edema test, exceeding indomethacin's effect at the 1-hour mark. | researchgate.net |

| Indomethacin | COX-1 / COX-2 | A well-established NSAID used as a reference compound. | nih.govresearchgate.net |

Antimicrobial and Antifungal Activities

The indole scaffold is a key component in a variety of compounds that exhibit a broad spectrum of antimicrobial and antifungal activities. orientjchem.orgnih.govnih.gov Researchers have synthesized and tested numerous indole derivatives against various pathogenic bacteria and fungi, including multidrug-resistant strains. nih.govnih.govturkjps.org

Studies on indolyl derivatives containing amino-guanidinium moieties have revealed potent activity against both Gram-positive and Gram-negative bacteria, including clinically relevant ESKAPE pathogens and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, compounds 3O , 3P , 4O , and 4P showed excellent antibacterial effects against clinical Klebsiella pneumoniae isolates, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 µg/mL. nih.gov The mechanism for some of these compounds involves the disruption of bacterial membrane integrity and inhibition of dihydrofolate reductase (DHFR). nih.gov

In the realm of antifungal research, indole derivatives linked to azole moieties, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole, have demonstrated significant efficacy. turkjps.orgnih.gov Many of these synthesized compounds show excellent antifungal activity against Candida species, in some cases surpassing the standard drug fluconazole, particularly against the often-resistant Candida krusei. turkjps.orgnih.gov One study found that an indole-triazole derivative, compound 3d , was more effective than ciprofloxacin (B1669076) against MRSA and showed significant promise as a novel lead for both antibacterial and antifungal agents. turkjps.org Similarly, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have been evaluated, with compound 3u showing excellent activity against the plant pathogenic fungus Rhizoctonia solani, with an EC50 value of 3.44 mg/L. mdpi.comresearchgate.net

| Compound | Microorganism | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Compounds 3O, 3P, 4O, 4P (Indolyl amino-guanidinium derivatives) | Clinical Klebsiella pneumoniae | 4–8 µg/mL | nih.gov |

| Compound 3d (Indole-triazole derivative) | MRSA | More effective than ciprofloxacin | turkjps.org |

| Compound 3d (Indole-triazole derivative) | Candida krusei | More effective than fluconazole | turkjps.org |

| Compound 3u (3-indolyl-3-hydroxy oxindole derivative) | Rhizoctonia solani | 3.44 mg/L | mdpi.comresearchgate.net |

Neurodegenerative Disease Research

The indole framework is a privileged structure in the development of agents targeting neurodegenerative diseases (NDs) such as Alzheimer's and Parkinson's disease. nih.govmdpi.com This is due to its ability to interact with multiple targets involved in the complex pathophysiology of these conditions, including enzymes, receptors, and protein aggregates. nih.govnih.gov

Alzheimer's disease (AD) is characterized by cholinergic neuron degeneration, leading to a deficiency in the neurotransmitter acetylcholine (B1216132) (ACh), and the aggregation of amyloid-β (Aβ) peptides and tau proteins. nih.govtandfonline.com Indole-based compounds have been designed as multi-target-directed ligands (MTDLs) to address these factors. tandfonline.comtandfonline.com

Many synthetic indole derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down ACh. nih.govtandfonline.comtandfonline.com For example, in one study, compound 3c showed higher selectivity for AChE, while compounds 4a , 4b , and 4d were more selective for BuChE. tandfonline.com Other derivatives, such as 5b and 6b , demonstrated potent dual inhibition of both AChE and BuChE. nih.govtandfonline.com Furthermore, these same compounds (5b and 6b ) were found to inhibit the self-induced aggregation of Aβ peptides, a critical event in the formation of amyloid plaques. tandfonline.comtandfonline.com Another series of indole-isoxazole carbohydrazides was designed, with compound 5d emerging as a selective AChE inhibitor (IC50 = 29.46 µM) and a promising inhibitor of BACE1 (IC50 = 2.85 µM), another key enzyme in Aβ production. nih.gov

Parkinson's disease (PD) involves the progressive loss of dopaminergic neurons in the substantia nigra. nih.govresearchgate.net Research into treatments has explored neuroprotective strategies and the inhibition of enzymes like monoamine oxidase B (MAO-B), which metabolizes dopamine (B1211576). mdpi.com The neurotoxin hypothesis of PD, initiated by the discovery of the effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), has driven research into amine-related neurotoxins, including isoquinolines and β-carbolines, which may contribute to neuronal death. nih.gov

Indole derivatives have been identified as potent and selective MAO-B inhibitors. One such compound, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole , demonstrated highly potent inhibition of MAO-B with an IC50 value of 0.036 µM, showing significant selectivity over the MAO-A isoform. mdpi.com Such selective inhibitors are considered promising candidates for PD therapy as they can help preserve dopamine levels in the brain. mdpi.com